4-(Boc-aminoethyloxy)benzonitrile
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Overview
Description
4-(Boc-aminoethyloxy)benzonitrile, also known as tert-butylN-[2-(4-cyanophenoxy)ethyl]carbamate, is a heterocyclic organic compound with the molecular formula C14H18N2O3 . It has a molecular weight of 262.30 . This compound is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES notation: CC©©OC(=O)NCCOC1=CC=C(C=C1)C#N . The InChI key for this compound is LTUFIJMRYINTOU-UHFFFAOYSA-N .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Intramolecular Charge Transfer : Studies on similar molecules, like 4-(Dimethyl-amino)benzonitrile (DMABN), have shed light on the nature of low-lying singlet states, revealing insights into dual fluorescence and intramolecular charge transfer (ICT) states, critical for understanding photophysical properties of organic compounds (Köhn & Hättig, 2004).
- Building Blocks for Peptide Synthesis : Compounds with functionalities similar to 4-(Boc-aminoethyloxy)benzonitrile serve as building blocks for pseudopeptide synthesis, indicating their utility in developing peptidomimetics and combinatorial chemistry applications (Pascal et al., 2000).
Materials Science and Polymer Technology
- Functionalization of Surfaces : Research has demonstrated the covalent tethering of organic functionalities, including N-Boc-aminomethyl groups, to surfaces like glassy carbon electrodes. This methodology facilitates the attachment of redox-active groups, indicating applications in electrochemical sensors and devices (Chrétien et al., 2008).
- Synthesis of Stereodefined Compounds : Studies on the synthesis of epoxy amino acids from allylglycines demonstrate the production of 4-hydroxyproline derivatives, showcasing methods for generating stereodefined compounds for potential use in medicinal chemistry and drug development (Krishnamurthy et al., 2014).
Electrochemistry and Battery Technology
- Electrolyte Additives for Batteries : Research involving 4-(Trifluoromethyl)-benzonitrile, a compound with a similar nitrile functionality, as an electrolyte additive for lithium-ion batteries, illustrates the potential of such compounds to enhance the performance and stability of high-voltage battery systems (Huang et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition : Benzonitrile derivatives have been explored as corrosion inhibitors for mild steel in acid media, showcasing the potential utility of nitrile-containing compounds in protecting industrial materials against corrosion (Chaouiki et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUFIJMRYINTOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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